Fucosterol
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Overview
Description
Fucosterol: is a steroid compound with the molecular formula C29H48O . It is a derivative of stigmastane and is classified under sterol lipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fucosterol typically involves the modification of stigmastane derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Fucosterol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 3rd position to a ketone.
Reduction: The double bond at the 5th position can be reduced to form a saturated compound.
Substitution: The ethylidene group at the 24th position can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Various alkyl halides and nucleophiles can be used under basic conditions
Major Products Formed
Oxidation: Formation of 24Z-ethylidene-cholest-5-en-3-one.
Reduction: Formation of 24Z-ethylidene-cholestane-3-ol.
Substitution: Formation of various 24-substituted derivatives
Scientific Research Applications
Fucosterol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in cellular membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements
Mechanism of Action
The mechanism of action of Fucosterol involves its interaction with cellular membranes and receptors. It can modulate membrane fluidity and influence signaling pathways by binding to specific receptors. The molecular targets include various enzymes and proteins involved in cholesterol metabolism and transport .
Comparison with Similar Compounds
Similar Compounds
Stigmastane: The parent hydride of Fucosterol.
Cholest-5-en-3-ol, 24-propylidene-, (3β,24Z): Another derivative with a similar structure but different substituents
Uniqueness
This compound is unique due to its specific ethylidene substitution at the 24th position and the presence of a double bond at the 5th position. These structural features confer distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
OSELKOCHBMDKEJ-HRKULPSGSA-N |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)\C(C)C |
SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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